![molecular formula C9H8N4 B2386797 N-(3-Pyridyl)pyrazine-2-amine CAS No. 1028223-88-2](/img/structure/B2386797.png)
N-(3-Pyridyl)pyrazine-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazinamide analogues, which are similar to “N-(3-Pyridyl)pyrazine-2-amine”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions .Molecular Structure Analysis
The molecular structures of the complexes have been optimized using AM1 and PM3 methods . The binding set of Ru (III) complex with 2,3-bis- (2-pyridyl)pyrazine includes nitrogen of the azomethine group and pyridyl ring .Chemical Reactions Analysis
“N-(3-Pyridyl)pyrazine-2-amine” and its analogues have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Scientific Research Applications
Chemodivergent Synthesis
“N-(pyridin-3-yl)pyrazin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .
Biological Evaluation as CDK2 Inhibitors
The compound has been evaluated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . This makes it a potential candidate for cancer therapy .
Anti-Tubercular Agents
“N-(pyridin-3-yl)pyrazin-2-amine” has been studied for its potential as an anti-tubercular agent . The compound’s effectiveness was measured using an in vitro MTT assay .
Pyrrolopyrazine Derivatives
The compound is a key component in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis of Azapentalenes
“N-(pyridin-3-yl)pyrazin-2-amine” has been used in the synthesis of azapentalenes . This involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
Pharmaceutical Applications
Due to its varied medicinal applications, “N-(pyridin-3-yl)pyrazin-2-amine” serves as a pharmacophore for many molecules with significant biological and therapeutic value . It is particularly used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years .
Safety and Hazards
Mechanism of Action
Target of Action
N-(pyridin-3-yl)pyrazin-2-amine is a complex organic compound that is used in various research applications . .
Mode of Action
It is known that this compound is a type of aromatic amine, which typically interacts with its targets through various chemical reactions .
Biochemical Pathways
It is known that aromatic amines like this compound can participate in a variety of biochemical reactions .
Pharmacokinetics
It is stable at room temperature and has a certain degree of solubility .
Result of Action
It is known that this compound is used in various research applications .
Action Environment
It is known that this compound is stable at room temperature and has a certain degree of solubility .
properties
IUPAC Name |
N-pyridin-3-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMAYHWGGMYNMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)pyrazin-2-amine |
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